molecular formula C5H5N3O3 B2483377 1-methyl-3-nitro-1H-pyrazole-5-carbaldehyde CAS No. 1215121-75-7

1-methyl-3-nitro-1H-pyrazole-5-carbaldehyde

Cat. No.: B2483377
CAS No.: 1215121-75-7
M. Wt: 155.113
InChI Key: YFVJYQKUBWBHDV-UHFFFAOYSA-N
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Description

1-Methyl-3-nitro-1H-pyrazole-5-carbaldehyde (CAS 1215121-75-7) is a high-purity, nitro-substituted pyrazole derivative of significant interest in medicinal and materials chemistry. With the molecular formula C₅H₅N₃O₃ and a molecular weight of 155.11 g/mol, this compound serves as a versatile chemical building block for synthesizing more complex heterocyclic compounds . Its structure is characterized by a methyl group at the 1-position, a strongly electron-withdrawing nitro group at the 3-position, and a reactive aldehyde functional group at the 5-position, which provides a handle for further chemical transformations such as nucleophilic additions or cyclization reactions . In scientific research, this nitro-pyrazole carbaldehyde is explored as a key precursor in developing novel pharmaceutical agents. Derivatives of pyrazole compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties . Preclinical studies on related pyrazole derivatives have demonstrated significant inhibition of bacterial growth against strains such as E. coli and S. aureus , as well as cytotoxic effects against various cancer cell lines . The presence of the nitro group, which can be reduced to an amino group, and the formyl group allows researchers to generate diverse libraries of compounds for structure-activity relationship (SAR) studies . This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses . Researchers should handle this compound with appropriate care, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

2-methyl-5-nitropyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c1-7-4(3-9)2-5(6-7)8(10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVJYQKUBWBHDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)[N+](=O)[O-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-nitro-1H-pyrazole-5-carbaldehyde typically involves the nitration of 1-methyl-1H-pyrazole-5-carbaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration reactions with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors may be employed to enhance safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-nitro-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed:

    Reduction of the nitro group: 1-Methyl-3-amino-1H-pyrazole-5-carbaldehyde.

    Reduction of the formyl group: 1-Methyl-3-nitro-1H-pyrazole-5-methanol.

    Substitution reactions: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl-3-nitro-1H-pyrazole-5-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-methyl-3-nitro-1H-pyrazole-5-carbaldehyde is primarily related to its ability to undergo various chemical transformations. The nitro group can be reduced to form reactive intermediates that interact with biological targets. The formyl group can also participate in condensation reactions, forming Schiff bases that exhibit biological activity. The exact molecular targets and pathways involved depend on the specific application and the derivatives formed.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent Positions Functional Groups Key Properties/Activities Source
1-Methyl-3-nitro-1H-pyrazole-5-carbaldehyde 1-methyl, 3-nitro, 5-carbaldehyde Nitro, Aldehyde High reactivity (inferred), discontinued
5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde 1-carbaldehyde, 3-phenyl, 5-(3-nitrophenyl) Nitro (on phenyl), Aldehyde Antibacterial activity
3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde 4-carbaldehyde, 3-methyl, 5-phenoxy Aldehyde, Ether Crystal packing via C–H···π interactions
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde 4-carbaldehyde, 5-chloro, 3-methyl Chloro, Aldehyde Similar synthesis route, halogenated analog
1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide 4-nitro, 5-carboxamide, 3-propyl Nitro, Carboxamide Increased polarity (vs. aldehyde)
Key Observations:
  • Nitro Group Position : The nitro group in this compound is directly on the pyrazole ring, enhancing electron-withdrawing effects compared to analogs with nitro groups on phenyl rings (e.g., ). This may increase the electrophilicity of the aldehyde group, favoring nucleophilic addition reactions.
  • Aldehyde Position: The carbaldehyde at position 5 (vs. 4 in or 1 in ) alters steric and electronic interactions. For example, 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde exhibits planar pyrazole rings with dihedral angles of 73.67° and 45.99° relative to phenyl substituents, suggesting that substitution patterns significantly influence molecular conformation .

Physical and Chemical Properties

  • Electronic Effects: The nitro group in this compound withdraws electron density, rendering the aldehyde more electrophilic than methyl- or phenoxy-substituted analogs (e.g., ). This could enhance reactivity in condensation reactions (e.g., forming Schiff bases).
  • Crystallography: Analogs like 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde exhibit weak C–H···π interactions in crystal packing , whereas nitro-substituted derivatives may display stronger intermolecular interactions due to dipole effects.

Biological Activity

1-Methyl-3-nitro-1H-pyrazole-5-carbaldehyde is a heterocyclic compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a methyl group at the 1-position, a nitro group at the 3-position, and an aldehyde group at the 5-position of the pyrazole ring. This unique arrangement of functional groups contributes to its reactivity and biological properties.

Compound Name Structure Key Features
This compoundStructureNitro group enhances reactivity; aldehyde allows further functionalization.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. Studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). For instance, one study reported IC50 values ranging from 2.43 to 14.65 μM for different derivatives against these cell lines . The mechanism often involves microtubule destabilization, leading to apoptosis in cancer cells .

Antimicrobial Activity

The presence of the nitro group in this compound is associated with enhanced antimicrobial properties. Compounds in this class have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Pyrazole derivatives have also been investigated for their anti-inflammatory properties. These compounds can inhibit key enzymes involved in inflammation, such as COX-1 and COX-2. For example, certain pyrazole derivatives showed IC50 values lower than standard anti-inflammatory drugs like diclofenac . The anti-inflammatory mechanism may involve modulation of cytokine production and inhibition of inflammatory pathways.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The nitro group can undergo reduction within biological systems to form reactive intermediates that inhibit enzyme activity.
  • Receptor Binding : The compound may bind to receptors involved in cell signaling pathways, influencing cellular responses related to growth and apoptosis.

Case Study 1: Anticancer Activity

A study evaluated various pyrazole derivatives for their cytotoxic effects on cancer cells. Among them, this compound was found to significantly inhibit cell growth in MDA-MB-231 cells with an IC50 value of approximately 7.84 μM. The study highlighted its potential as a microtubule-destabilizing agent .

Case Study 2: Anti-inflammatory Activity

In another investigation, a series of pyrazole compounds were tested for their anti-inflammatory effects using an animal model. The results indicated that those containing the pyrazole structure exhibited reduced edema and inflammation markers compared to controls, suggesting therapeutic potential for inflammatory diseases .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-methyl-3-nitro-1H-pyrazole-5-carbaldehyde?

The compound can be synthesized via the Vilsmeier-Haack reaction, a widely used method for introducing formyl groups into aromatic systems. For pyrazole derivatives, this involves reacting a precursor (e.g., 1-methyl-3-nitro-1H-pyrazol-5-ol) with a chloroformiminium reagent (e.g., POCl₃/DMF) under controlled conditions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the aldehyde product . Optimization of reaction temperature (typically 0–5°C for nitro-group stability) and stoichiometric ratios (e.g., DMF:POCl₃ ≈ 1:1.2) is essential to suppress side reactions like over-nitration.

Q. How can the molecular structure of this compound be confirmed experimentally?

Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for diagnostic signals (e.g., aldehyde proton at δ ~9.8–10.2 ppm, pyrazole ring protons at δ ~6.5–8.5 ppm) .
  • X-ray crystallography : Use SHELXTL or SHELXL for structure refinement. For accurate results, collect high-resolution data (resolution ≤ 0.8 Å) and validate with R-factors (e.g., R1<0.05R_1 < 0.05) .
  • Mass spectrometry : Confirm molecular weight via ESI-MS or HRMS (expected [M+H]⁺ ~196.06 g/mol).

Q. What purification strategies are effective for isolating this compound?

Employ a combination of:

  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences.
  • Chromatography : Silica gel column chromatography with gradient elution (e.g., 20–50% ethyl acetate in hexane) . Monitor purity via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) and HPLC (C18 column, λ = 254 nm).

Advanced Research Questions

Q. How can computational tools like AutoDock Vina aid in studying the bioactivity of this compound?

AutoDock Vina enables molecular docking to predict binding affinities and modes with biological targets (e.g., enzymes, receptors). For example:

  • Prepare the ligand (carbaldehyde) and receptor (e.g., COX-2 or bacterial enzyme) in PDBQT format.
  • Define a grid box covering the active site (dimensions: 20 × 20 × 20 Å).
  • Run docking simulations with exhaustiveness = 20 to ensure robust sampling. Analyze top poses for hydrogen bonding (e.g., aldehyde oxygen with catalytic residues) and hydrophobic interactions .

Q. How should researchers resolve contradictions in crystallographic data refinement?

Use SHELXL’s advanced features:

  • Apply TWIN and BASF commands for twinned crystals.
  • Refine anisotropic displacement parameters (ADPs) for non-hydrogen atoms.
  • Validate with R1/wR2 convergence (<5% difference) and check for residual electron density (<0.3 eÅ⁻³) . For ambiguous nitro-group orientations, perform DFT calculations (e.g., Gaussian09) to compare energy-minimized conformers .

Q. What strategies optimize the compound’s stability during biological assays?

Evaluate stability under varying conditions:

  • pH : Perform accelerated degradation studies (pH 1–13, 37°C) monitored via HPLC.
  • Light/Oxygen : Store solutions in amber vials under argon.
  • Solvent : Use DMSO for stock solutions (≤1% v/v in assays to avoid cytotoxicity). Data from related pyrazole aldehydes suggest nitro groups enhance stability under acidic conditions but may hydrolyze in strong bases .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Substituent Variation : Synthesize analogs with substituents at positions 1 (methyl), 3 (nitro), and 5 (aldehyde). For example, replace nitro with cyano or trifluoromethyl to assess electronic effects .
  • Biological Testing : Screen derivatives against target enzymes (e.g., MIC assays for antimicrobial activity) and correlate IC₅₀ values with Hammett σ constants or logP values.

Q. What experimental approaches validate the compound’s role as an intermediate in heterocyclic synthesis?

  • Nucleophilic Substitution : React the aldehyde with phenols/thiols under basic conditions (K₂CO₃, DMF, 80°C) to form Schiff bases or aryloxy derivatives .
  • Cyclocondensation : Use the aldehyde in Hantzsch or Biginelli reactions to generate fused pyrazole systems (e.g., pyrazolo[1,5-a]pyrimidines) .

Methodological Notes

  • Contradictions in Evidence : While Vilsmeier-Haack is widely cited for aldehyde synthesis , alternative routes (e.g., Duff reaction) may be applicable for nitro-substituted pyrazoles but require validation .
  • Software Citations : Always cite SHELXL for crystallography and AutoDock Vina for docking studies in publications.

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